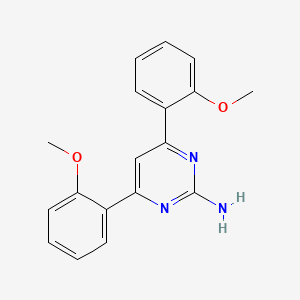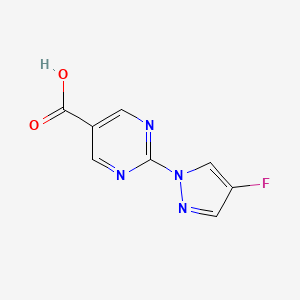
1-Butyl-2,3-dimethylimidazolium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,3-dimethylimidazolium nitrate is an ionic liquid composed of an organic cation and an inorganic nitrate anion. It is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethylimidazolium nitrate can be synthesized through the reaction of 1-butyl-2,3-dimethylimidazole with nitric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The process includes rigorous purification steps to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-2,3-dimethylimidazolium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Substitution reactions are more prevalent, where the nitrate anion can be replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various anions like chloride or bromide can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution can produce various imidazolium salts .
Aplicaciones Científicas De Investigación
1-Butyl-2,3-dimethylimidazolium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: The compound is explored for its potential in biological systems, including enzyme stabilization and protein folding studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: It is employed in electrochemical applications, such as electrolytes in batteries and capacitors, and as a heat transfer fluid .
Mecanismo De Acción
The mechanism by which 1-butyl-2,3-dimethylimidazolium nitrate exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The nitrate anion plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include thermal decomposition and ion exchange processes .
Comparación Con Compuestos Similares
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-2,3-dimethylimidazolium bromide
- 1-Butyl-2,3-dimethylimidazolium chloride
Uniqueness: 1-Butyl-2,3-dimethylimidazolium nitrate stands out due to its higher thermal stability compared to similar compounds like 1-butyl-3-methylimidazolium nitrate. The additional methyl group at the imidazolium C2 position enhances its stability and alters its thermal decomposition pathway, making it more suitable for high-temperature applications .
Propiedades
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.NO3/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3)4/h7-8H,4-6H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLAZVCVBALAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B6337000.png)
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)


![Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)




